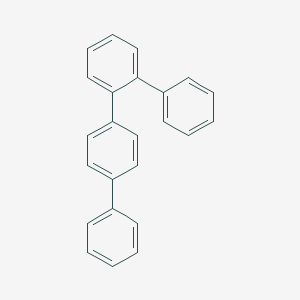
1-phenyl-2-(4-phenylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is an organic compound consisting of four benzene rings connected in a linear arrangement. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl often involves large-scale Suzuki-Miyaura reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfonic acid, or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable it to function effectively in applications such as fluorescence imaging and drug delivery .
Comparación Con Compuestos Similares
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl: Similar structure but different substitution pattern.
1,1’2’,1’‘4’‘,1’‘’-Terphenyl: Contains three benzene rings instead of four.
1,1’4’,1’‘4’‘,1’‘’-Tetraphenyl: Contains four benzene rings but with different connectivity.
Uniqueness: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is unique due to its linear arrangement of benzene rings, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in electronic devices and as a building block for more complex molecules .
Propiedades
Número CAS |
1165-58-8 |
|---|---|
Fórmula molecular |
C24H18 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
Clave InChI |
BYCLIJFAFHKKFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Key on ui other cas no. |
1165-58-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















